molecular formula C16H25ClN2O3 B13774501 p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride CAS No. 97555-45-8

p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride

Katalognummer: B13774501
CAS-Nummer: 97555-45-8
Molekulargewicht: 328.83 g/mol
InChI-Schlüssel: VKLYBWGNFDJEGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride is a chemical compound with a complex structure, often used in experimental and research settings

Vorbereitungsmethoden

The synthesis of butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .

Analyse Chemischer Reaktionen

Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application

Vergleich Mit ähnlichen Verbindungen

Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar core structures or functional groups, but with different substituents or properties

Eigenschaften

CAS-Nummer

97555-45-8

Molekularformel

C16H25ClN2O3

Molekulargewicht

328.83 g/mol

IUPAC-Name

butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium;chloride

InChI

InChI=1S/C16H24N2O3.ClH/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2;/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19);1H

InChI-Schlüssel

VKLYBWGNFDJEGX-UHFFFAOYSA-N

Kanonische SMILES

CCCC[NH2+]C(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.